
Ester de bromoacétamido-PEG2-NHS
Vue d'ensemble
Description
Bromoacetamido-PEG2-NHS ester is a polyethylene glycol derivative containing a bromide group and an N-hydroxysuccinimide ester. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions. The N-hydroxysuccinimide ester can be used to label the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Applications De Recherche Scientifique
Scientific Research Applications
The applications of Bromoacetamido-PEG2-NHS ester can be categorized into several key areas:
Bioconjugation
- Protein Labeling : The compound is extensively used to label proteins and peptides via reaction with primary amines. This process is crucial for creating bioconjugates that can be utilized in diagnostics and therapeutics .
- Antibody-Drug Conjugates : Bromoacetamido-PEG2-NHS ester serves as a linker in antibody-drug conjugates (ADCs), enhancing the therapeutic efficacy of antibodies by conjugating them with cytotoxic drugs. This application is vital for targeted cancer therapies .
Drug Delivery Systems
- Controlled Release : The compound's structure allows for the development of drug delivery systems that can release therapeutic agents in a controlled manner. This property is beneficial for improving the pharmacokinetics of drugs .
- Targeted Delivery : By conjugating drugs to specific targeting moieties through Bromoacetamido-PEG2-NHS ester, researchers can enhance the specificity of drug delivery to diseased tissues, minimizing side effects .
Chemical Synthesis
- Linker Molecule : In organic synthesis, Bromoacetamido-PEG2-NHS ester acts as a linker molecule that facilitates the assembly of complex organic compounds. Its ability to engage in nucleophilic substitution reactions makes it a valuable tool for chemists .
Case Studies
Several studies have demonstrated the effectiveness of Bromoacetamido-PEG2-NHS ester in various applications:
-
Antibody Conjugation :
A study highlighted the use of Bromoacetamido-PEG2-NHS ester in generating bispecific antibodies through selective chemical conjugation techniques. The resulting conjugates showed enhanced binding affinity and specificity towards target antigens, demonstrating potential for improved therapeutic outcomes in cancer treatment . -
Protein Modification :
Research on protein modification using Bromoacetamido-PEG2-NHS ester revealed its ability to label proteins without significantly altering their biological activity. This feature is crucial for maintaining the functionality of therapeutic proteins while enabling their tracking and analysis in biological studies . -
Development of Drug Delivery Systems :
An investigation into drug delivery systems utilizing Bromoacetamido-PEG2-NHS ester showed promising results in achieving targeted delivery of chemotherapeutic agents to tumor cells. The study underscored the compound's role in enhancing drug solubility and stability, leading to improved therapeutic efficacy .
Data Table: Comparative Analysis of Applications
Application Area | Description | Key Benefits |
---|---|---|
Bioconjugation | Labeling proteins and peptides | Enables tracking and functional analysis |
Antibody-Drug Conjugates | Linker for targeted cancer therapies | Enhances efficacy and reduces side effects |
Drug Delivery Systems | Controlled release mechanisms | Improves pharmacokinetics |
Chemical Synthesis | Linker molecule for complex organic compounds | Facilitates nucleophilic substitution reactions |
Mécanisme D'action
Target of Action
The primary targets of Bromoacetamido-PEG2-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein synthesis, signal transduction, and cellular communication.
Mode of Action
Bromoacetamido-PEG2-NHS ester interacts with its targets through a process known as nucleophilic substitution reactions . The bromide (Br) present in the compound serves as a good leaving group, facilitating these reactions. The NHS ester in the compound is used to label the primary amines of proteins and other amine-containing molecules .
Analyse Biochimique
Biochemical Properties
Bromoacetamido-PEG2-NHS ester plays a crucial role in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The nature of these interactions is based on the principle of nucleophilic substitution, where the bromide group acts as a leaving group .
Cellular Effects
The effects of Bromoacetamido-PEG2-NHS ester on cells are primarily through its role in the formation of PROTACs . These PROTACs can influence cell function by selectively degrading target proteins . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Bromoacetamido-PEG2-NHS ester exerts its effects at the molecular level through its role in the synthesis of PROTACs . The PROTACs, in turn, exert their effects by selectively degrading target proteins . This is achieved through the formation of a ternary complex with the target protein and an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the target protein .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bromoacetamido-PEG2-NHS ester is synthesized through a multi-step process. The initial step involves the reaction of polyethylene glycol with bromoacetic acid to form bromoacetamido-PEG. This intermediate is then reacted with N-hydroxysuccinimide and a coupling agent such as N,N’-dicyclohexylcarbodiimide to form the final product, Bromoacetamido-PEG2-NHS ester .
Industrial Production Methods
In industrial settings, the production of Bromoacetamido-PEG2-NHS ester involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process typically includes purification steps such as recrystallization and chromatography to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Bromoacetamido-PEG2-NHS ester primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group. The N-hydroxysuccinimide ester group facilitates the formation of stable amide bonds with primary amines .
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Amide Bond Formation: The N-hydroxysuccinimide ester reacts with primary amines in the presence of a base such as triethylamine to form stable amide bonds
Major Products
The major products formed from these reactions include amide-linked conjugates of proteins, peptides, and other amine-containing molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bromoacetamido-PEG-NHS ester: Similar in structure but with different polyethylene glycol chain lengths.
Iodoacetamido-PEG2-NHS ester: Contains an iodine group instead of a bromide group, offering different reactivity.
Maleimido-PEG2-NHS ester: Contains a maleimide group, which reacts with thiols instead of amines
Uniqueness
Bromoacetamido-PEG2-NHS ester is unique due to its combination of a bromide group and an N-hydroxysuccinimide ester, which provides versatility in conjugation reactions. The hydrophilic polyethylene glycol spacer enhances solubility and reduces non-specific interactions, making it a valuable tool in various research and industrial applications .
Activité Biologique
Bromoacetamido-PEG2-NHS ester is a versatile compound widely utilized in bioconjugation and drug development. Its unique structural features and reactivity make it an essential tool in various biological applications, particularly for protein labeling and targeted drug delivery systems.
Chemical Structure and Properties
Bromoacetamido-PEG2-NHS ester combines several functional groups:
- Bromo group : Serves as a good leaving group for nucleophilic substitution.
- N-hydroxysuccinimide (NHS) ester : Reacts efficiently with primary amines, facilitating the formation of stable conjugates.
- Polyethylene glycol (PEG) spacer : Enhances the solubility of the compound in aqueous environments.
The general reaction scheme for the conjugation process is as follows:
This reaction highlights the compound's ability to facilitate protein conjugation, making it invaluable in creating bioconjugates for therapeutic applications.
The biological activity of Bromoacetamido-PEG2-NHS ester primarily stems from its ability to label proteins and peptides through covalent bonding with primary amines. The NHS ester reacts with the amino groups (-NH2) present in proteins, leading to stable amide bonds. This property is crucial for applications such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), which are designed to induce targeted protein degradation.
Reaction Conditions
Optimal conditions for the conjugation reaction include:
- pH : Neutral to slightly alkaline (pH 7.0 - 8.5) to maximize reaction rates.
- Temperature : Room temperature or 4°C is typically used to control hydrolysis rates of the NHS ester.
The half-life of hydrolysis for NHS esters is approximately 4–5 hours at pH 7.0 and 0°C, decreasing significantly at higher pH levels .
Applications in Research and Clinical Settings
Bromoacetamido-PEG2-NHS ester has a broad range of applications:
- Protein Labeling : Used extensively for labeling proteins in biochemical studies.
- Drug Development : Facilitates the creation of ADCs, enhancing the specificity and efficacy of therapeutic agents.
- Diagnostics : Employed in assays where precise protein targeting is required.
Comparative Analysis
A comparative analysis of Bromoacetamido-PEG2-NHS ester with other similar compounds reveals its unique advantages:
Compound | Structure | Unique Features |
---|---|---|
Bromoacetamido-PEG2-NHS ester | PEG spacer + NHS ester + bromoacetamide | Targets cysteine thiols; broader application range |
Bromo-PEG2-NHS ester | PEG spacer + NHS ester + Br | Excellent leaving group; used in PROTAC synthesis |
Propargyl-PEG2-NHS ester | PEG spacer + NHS ester + propargyl | Used for click chemistry; less hydrophilic |
Bromo-PEG2-t-butyl ester | PEG spacer + t-butyl group | More hydrophobic; less reactive than NHS esters |
This table illustrates that Bromoacetamido-PEG2-NHS ester stands out due to its combination of hydrophilicity and efficient reactivity with primary amines, making it especially suitable for targeted drug delivery systems like PROTACs .
Case Studies
Several studies have demonstrated the efficacy of Bromoacetamido-PEG2-NHS ester in various applications:
- Targeted Protein Degradation : Research has shown that PROTACs synthesized using Bromoacetamido-PEG2-NHS ester effectively degrade specific target proteins in cancer cells, leading to significant reductions in cell viability.
- Antibody-Drug Conjugates : In a study involving ADCs, Bromoacetamido-PEG2-NHS ester was used to link chemotherapeutic agents to antibodies, resulting in enhanced specificity and reduced off-target effects compared to traditional therapies .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O7/c14-9-10(17)15-4-6-22-8-7-21-5-3-13(20)23-16-11(18)1-2-12(16)19/h1-9H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIXVXMKIWXBFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.